![molecular formula C9H8N2O B1610721 3-(1,3-Oxazol-2-yl)aniline CAS No. 35582-08-2](/img/structure/B1610721.png)
3-(1,3-Oxazol-2-yl)aniline
Overview
Description
3-(1,3-Oxazol-2-yl)aniline, also known as OXA, is a heterocyclic organic compound that has gained attention in the scientific community due to its potential therapeutic properties. OXA belongs to the family of oxazole compounds and has a molecular formula of C9H8N2O. In
Scientific Research Applications
Corrosion Inhibition
“3-(1,3-Oxazol-2-yl)aniline” has been investigated as a highly efficient corrosion inhibitor for mild steel in 1 M HCl solution . It forms a protective adsorption layer on the mild steel surface, effectively inhibiting the corrosion rate and enhancing inhibitory efficacy . The inhibition efficiency was found to increase with increasing inhibitor concentration, while it decreased with rising temperature .
Density Functional Theory (DFT) Calculations
Density functional theory (DFT) calculations were utilized to determine the quantum chemical parameters and establish a correlation between the inhibition activity and the molecular structure . The consistency between the experimental and theoretical analyses reinforces the robustness of the findings .
Pharmacological Applications
Although not directly related to “3-(1,3-Oxazol-2-yl)aniline”, similar compounds have been found to have a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and in the development of modern anti-infective drugs .
Anticancer Activity
Again, while not directly related to “3-(1,3-Oxazol-2-yl)aniline”, similar compounds have been evaluated for their anticancer activity on HeLa, HCT-116, and MCF-7 human tumor cell lines .
properties
IUPAC Name |
3-(1,3-oxazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLOUCFXSMIGQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10494875 | |
Record name | 3-(1,3-Oxazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10494875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35582-08-2 | |
Record name | 3-(1,3-Oxazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10494875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,3-oxazol-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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